5-Bromo-1,2,3,4-tetrahydroisoquinoline

Description

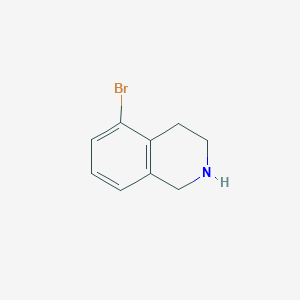

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCCDTQAIOPIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510738 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81237-69-6 | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1,2,3,4-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of 5-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate in pharmaceutical synthesis.

Core Chemical and Physical Properties

This compound is a heterocyclic compound featuring a tetrahydroisoquinoline scaffold substituted with a bromine atom at the C5 position. Its chemical properties are summarized below, with data presented for both the free base and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 81237-69-6[1][2][3][4][5] | 923591-51-9[6][7] |

| Molecular Formula | C₉H₁₀BrN[1][3][5] | C₉H₁₁BrClN[6] |

| Molecular Weight | 212.09 g/mol [1][3][8] | 248.55 g/mol [6] |

| Appearance | Pale yellow solid[9] | Not specified |

| Predicted Boiling Point | 294.3 ± 40.0 °C[9] | Not specified |

| Predicted Density | 1.428 ± 0.06 g/cm³[9] | Not specified |

| Predicted pKa | 8.99 ± 0.20[9] | Not specified |

| Storage Temperature | 2-8°C, protect from light[4][9], or -20°C[3][5] | Not specified |

Spectral data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are available for this compound and its hydrochloride salt from various chemical suppliers.[10][11]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 5-bromoisoquinoline.

A general procedure for the synthesis of this compound from 5-bromoisoquinoline is as follows:[9]

-

Dissolution: Dissolve 5-bromoisoquinoline (1 equivalent) in acetic acid.

-

Reduction: Add sodium borohydride (NaBH₄) (3 equivalents) to the solution in batches at room temperature.

-

Monitoring: Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Neutralization: Once the reaction is complete, adjust the pH of the solution to approximately 8 with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the reaction mixture with ethyl acetate.

-

Washing: Combine the organic phases and wash with a saturated sodium chloride (NaCl) solution.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the crude product by column chromatography to yield this compound.

Caption: Synthesis workflow for this compound.

Structure and Reactivity

The tetrahydroisoquinoline scaffold is a prominent pharmacophore, and the bromine atom at the 5-position provides a reactive handle for further functionalization, making it a versatile building block in medicinal chemistry.[2]

Caption: Structure of this compound with numbering.

The presence of the bromine atom on the aromatic ring allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents. The secondary amine in the tetrahydroisoquinoline ring is also a site for further modification, such as N-alkylation or N-acylation.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of Vaniprevir (MK-7009), a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4a protease.[3][9] The tetrahydroisoquinoline core is a privileged scaffold found in numerous biologically active compounds, with applications spanning neuroscience, oncology, and cardiovascular medicine.[2][12][13][14] The versatility of this scaffold allows for the generation of diverse molecular libraries for drug discovery programs.[2]

Safety Information

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] The hydrochloride salt may also cause respiratory irritation.[6] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. This compound | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. usbio.net [usbio.net]

- 4. 81237-69-6|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. This compound hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS # 923591-51-9, this compound hydrochloride (1:1): more information. [ww.chemblink.com]

- 8. Tetrahydroisoquinolines | Fisher Scientific [fishersci.com]

- 9. 5-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE HYDROCHLORIDE CAS#: 81237-69-6 [amp.chemicalbook.com]

- 10. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR [m.chemicalbook.com]

- 11. 5-BROMO-1,2,3,4-TETRAHYDRO-QUINOLINE HYDROCHLORIDE(114744-50-2) 1H NMR [m.chemicalbook.com]

- 12. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS: 81237-69-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the privileged tetrahydroisoquinoline (THIQ) scaffold. While the THIQ core is known for a wide array of pharmacological activities, this compound is primarily recognized and utilized as a critical chemical intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is as a key building block in the production of Vaniprevir (MK-7009), a macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4a protease. This document provides a comprehensive overview of the available technical data for this compound, including its physicochemical properties, synthesis methodologies, and its role in pharmaceutical manufacturing.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. Quantitative data has been compiled from various chemical data repositories. Experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature; therefore, computed values are provided where applicable.

| Property | Value | Source(s) |

| CAS Number | 81237-69-6 | ChemScene[1], United States Biological[2] |

| Molecular Formula | C₉H₁₀BrN | PubChem[3], ChemScene[1] |

| Molecular Weight | 212.09 g/mol | PubChem[3], ChemScene[1] |

| IUPAC Name | This compound | PubChem[3] |

| Physical Form | Solid | Sigma-Aldrich |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |

| LogP (Computed) | 2.0948 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached via two primary routes: the direct bromination of 1,2,3,4-tetrahydroisoquinoline or the synthesis of 5-bromoisoquinoline followed by reduction of the aromatic ring. The former is generally cited as the typical production method.[4]

Illustrative Protocol: Direct Bromination of 1,2,3,4-Tetrahydroisoquinoline

While a specific, detailed experimental protocol for the direct bromination of 1,2,3,4-tetrahydroisoquinoline to yield the 5-bromo isomer is not explicitly detailed in the surveyed literature, a general procedure can be adapted from standard bromination techniques for activated aromatic rings. The following is a representative protocol.

Materials:

-

1,2,3,4-Tetrahydroisoquinoline

-

N-Bromosuccinimide (NBS)

-

Sulfuric Acid (concentrated)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution (1M)

-

Ammonia solution (25% aq.)

-

Magnesium sulfate (anhydrous)

-

Crushed ice

-

Dry ice/acetone bath

Procedure:

-

A three-necked, round-bottomed flask is equipped with a mechanical stirrer, internal thermometer, and an addition funnel.

-

Charge the flask with concentrated sulfuric acid and cool to 0°C.

-

Slowly add 1,2,3,4-tetrahydroisoquinoline to the stirred acid, maintaining the internal temperature below 30°C.

-

Cool the resulting solution to -25°C using a dry ice-acetone bath.

-

Add N-Bromosuccinimide (NBS) portion-wise, ensuring the temperature is maintained between -25°C and -20°C. The use of a slight molar excess of NBS is typical.

-

Stir the reaction mixture at this temperature for several hours until analysis (e.g., by TLC or LC-MS) indicates completion of the reaction.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Neutralize the acidic solution by slowly adding 25% aqueous ammonia, keeping the temperature below 25°C. The pH should be adjusted to approximately 9.0.

-

Extract the aqueous suspension with diethyl ether multiple times.

-

Combine the organic layers and wash sequentially with 1M NaOH solution and water.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography or distillation.

Alternative Route: Reduction of 5-Bromoisoquinoline

An alternative pathway involves the catalytic hydrogenation of 5-bromoisoquinoline. This precursor can be synthesized from isoquinoline as detailed in Organic Syntheses.[1]

Illustrative Reduction Protocol:

-

5-Bromoisoquinoline is dissolved in a suitable solvent such as ethanol or acetic acid.

-

A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.

-

The mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.

-

The reaction is monitored until the uptake of hydrogen ceases or analysis confirms the complete reduction of the pyridine ring.

-

Upon completion, the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Biological Activity and Applications

The tetrahydroisoquinoline scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7] However, this compound itself is not primarily studied for its direct pharmacological effects. Its principal value lies in its utility as a versatile synthetic intermediate.

The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and other nucleophilic substitution reactions, allowing for the introduction of diverse molecular fragments.[4]

Key Application: Synthesis of Vaniprevir (MK-7009)

The most prominent application of this compound is as a crucial starting material for the synthesis of Vaniprevir (MK-7009).[2] Vaniprevir is a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4a serine protease, an enzyme essential for viral replication.[8][9] The tetrahydroisoquinoline moiety is incorporated into the complex macrocyclic structure of the final drug molecule.

The synthesis involves coupling the this compound core with other complex fragments to construct the final macrocycle. The development of a practical, large-scale synthesis of Vaniprevir has been a subject of significant research, with various strategies explored for the key macrocyclization step.[8]

Safety and Handling

According to aggregated GHS data, this compound is classified as harmful if swallowed or inhaled, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation. Standard laboratory personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block for drug discovery and development, rather than an active pharmaceutical ingredient itself. Its significance is underscored by its role in the synthesis of the complex antiviral agent Vaniprevir. The presence of the bromine atom on the versatile tetrahydroisoquinoline scaffold provides medicinal chemists with a key tool for constructing intricate molecular architectures. Further research into novel synthetic applications for this intermediate could open new avenues in the development of therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. usbio.net [usbio.net]

- 3. This compound | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of vaniprevir (MK-7009): lactamization to prepare a 20-membered [corrected] macrocycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of vaniprevir (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Structure and Properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It belongs to the tetrahydroisoquinoline (THIQ) class of molecules, a scaffold that is a well-established pharmacophore present in numerous natural products and synthetic drugs.[1] The THIQ core is associated with a wide range of biological activities, including antitumor, anticonvulsant, and anti-inflammatory properties. The strategic placement of a bromine atom at the 5-position of the aromatic ring provides a versatile chemical handle, making this compound an invaluable building block for the synthesis of diverse molecular libraries and targeted therapeutic agents. This guide provides an in-depth overview of its molecular structure, properties, synthesis, and role in drug discovery.

Molecular Structure and Identification

The core structure consists of a benzene ring fused to a saturated piperidine ring, with a bromine atom substituted at the C5 position of the isoquinoline nucleus.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [2] |

| CAS Number | 81237-69-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrN | [2] |

| SMILES | C1CNCC2=C1C(=CC=C2)Br | [2] |

| InChI | InChI=1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2 | [2] |

| InChIKey | IZCCDTQAIOPIGY-UHFFFAOYSA-N | [2] |

Note: The hydrochloride salt of this compound is also commercially available under CAS Number 923591-51-9.[3][4]

Physicochemical and Spectroscopic Data

The physicochemical properties and spectroscopic signatures are critical for the identification and characterization of the compound.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 212.09 g/mol | [2] |

| Exact Mass | 210.99966 Da | [2] |

| Appearance | Typically a solid at room temperature. | |

| Melting Point | 32-35°C (for the related 7-bromo isomer, specific data for 5-bromo is sparse) | [5] |

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic Protons (δ ≈ 6.8-7.2 ppm): Three protons on the aromatic ring, exhibiting doublet and triplet splitting patterns. Aliphatic Protons (δ ≈ 2.8-4.2 ppm): Three distinct signals for the CH₂ groups at positions 1, 3, and 4, and a broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic Carbons (δ ≈ 115-140 ppm): Six signals, including a carbon directly attached to bromine (lower field) and five other sp² carbons. Aliphatic Carbons (δ ≈ 25-50 ppm): Three signals corresponding to the sp³ carbons at positions 1, 3, and 4. |

| Infrared (IR) Spectroscopy | N-H Stretch: A moderate, single peak around 3300-3400 cm⁻¹. Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹. Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹. C=C Aromatic Stretch: Peaks in the 1400-1600 cm⁻¹ region. C-Br Stretch: A peak in the fingerprint region, typically 515-690 cm⁻¹.[6][7] |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity (1:1 ratio) at m/z 211 and 213, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[8][9][10] Major Fragment: A peak corresponding to the loss of a bromine atom (M-79/81). |

Experimental Protocols

Synthesis Workflow

A common and effective method for the synthesis of this compound involves a two-step process starting from isoquinoline.

-

Step 1: Electrophilic Bromination of Isoquinoline. This step selectively introduces a bromine atom at the 5-position of the isoquinoline ring.

-

Step 2: Reduction of 5-Bromoisoquinoline. The aromatic pyridine portion of the isoquinoline ring is selectively reduced to yield the final tetrahydroisoquinoline product.

Caption: Synthetic workflow for this compound.

Protocol for Step 1: Synthesis of 5-Bromoisoquinoline This protocol is adapted from a standard procedure for the bromination of isoquinoline.[11]

-

Reaction Setup: A three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and an addition funnel.

-

Acid Addition: The flask is charged with concentrated sulfuric acid (96%) and cooled to 0°C in an ice bath.

-

Substrate Addition: Isoquinoline is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.

-

Cooling: The resulting solution is cooled to -25°C using a dry ice-acetone bath.

-

Brominating Agent Addition: N-Bromosuccinimide (NBS, ~1.1 equivalents) is added portion-wise, maintaining the temperature between -26°C and -22°C.

-

Reaction: The mixture is stirred vigorously for 2 hours at -22°C, followed by 3 hours at -18°C.

-

Workup: The reaction mixture is poured onto crushed ice. The pH is carefully adjusted to 9.0 with aqueous ammonia while keeping the temperature below 25°C.

-

Extraction and Purification: The resulting alkaline suspension is extracted with diethyl ether. The combined organic phases are washed, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by fractional distillation or chromatography to yield 5-bromoisoquinoline.

Protocol for Step 2: Reduction of 5-Bromoisoquinoline This is a general protocol for the reduction of the isoquinoline nucleus.

-

Catalytic Hydrogenation (Preferred Method): 5-Bromoisoquinoline is dissolved in a suitable solvent such as acetic acid or ethanol.[12]

-

A catalyst, typically platinum(IV) oxide (Adams' catalyst) or palladium on carbon (Pd/C), is added to the solution.[12][13]

-

The mixture is subjected to hydrogen gas (typically at 3-4 atm pressure) in a Parr hydrogenation apparatus.

-

The reaction is monitored until hydrogen uptake ceases.

-

Workup: The catalyst is removed by filtration through Celite. The solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield the final product.

General Protocols for Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): A sample of the compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.[14] ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 400 MHz), using tetramethylsilane (TMS) as an internal standard (0 ppm).[14]

-

Infrared (IR) Spectroscopy: A small amount of the sample is analyzed using an FT-IR spectrometer. For solids, a KBr pellet is prepared, or the spectrum is recorded using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 600 cm⁻¹.[15]

-

Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion. Electron Ionization (EI) is a common method for generating ions. The instrument records the mass-to-charge ratio (m/z) of the molecular ion and any resulting fragment ions.[8]

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial intermediate or building block. The bromine atom at the 5-position is a key feature, providing a reactive site for carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the late-stage functionalization and diversification of the THIQ scaffold.

Key Applications:

-

Scaffold for Library Synthesis: It is an ideal starting material for creating large libraries of diverse THIQ analogs for high-throughput screening.

-

Transition-Metal Catalysis: The C-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.

-

Targeted Drug Design: By modifying the 5-position, medicinal chemists can fine-tune the steric and electronic properties of the molecule to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets in areas like oncology and neuroscience.[1]

Caption: Role of 5-Bromo-THIQ as a building block in drug discovery.

Conclusion

This compound is a structurally important molecule whose value lies in its role as a versatile synthetic intermediate. Its well-defined molecular structure, characterized by the reactive bromine handle on the privileged tetrahydroisoquinoline scaffold, makes it a cornerstone for the development of novel chemical entities. The synthetic and analytical protocols outlined in this guide provide a framework for its effective use in research and development, empowering scientists to explore new therapeutic avenues in a range of disease areas.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR spectrum [chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. GT Digital Repository [repository.gatech.edu]

- 13. A robust iron catalyst for the selective hydrogenation of substituted (iso)quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. edu.rsc.org [edu.rsc.org]

An In-Depth Technical Guide to the Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-Bromo-1,2,3,4-tetrahydroisoquinoline, a valuable building block in medicinal chemistry and drug discovery. The tetrahydroisoquinoline scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 5-position offers a versatile handle for further chemical modifications, making it a key intermediate in the synthesis of a diverse array of potentially therapeutic agents.[1] This document details the most common synthetic strategies, including experimental protocols, quantitative data, and graphical representations of the chemical transformations.

Introduction

This compound (5-bromo-THIQ) is a heterocyclic compound with the molecular formula C₉H₁₀BrN.[1] Its structure is comprised of a tetrahydroisoquinoline core with a bromine substituent on the aromatic ring. This bromine atom serves as a key functional group for introducing further complexity into the molecule through various cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The applications of its derivatives span across neuroscience, oncology, and cardiovascular medicine.[1]

Synthetic Strategies

The synthesis of this compound can be broadly approached through two main strategies:

-

Synthesis of the Aromatic Precursor followed by Ring Reduction: This is a common and often high-yielding approach that involves the initial synthesis of 5-bromoisoquinoline, followed by the reduction of the pyridine ring to yield the desired tetrahydroisoquinoline.

-

Direct Construction of the Tetrahydroisoquinoline Ring: This involves classical named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions, starting from appropriately substituted phenethylamine derivatives.

This guide will focus on the first and most well-documented strategy, providing a detailed experimental protocol.

Synthesis via Reduction of 5-Bromoisoquinoline

This two-step approach first involves the bromination of isoquinoline to form 5-bromoisoquinoline, which is then reduced to the final product.

Step 1: Synthesis of 5-Bromoisoquinoline

A reliable method for the synthesis of 5-bromoisoquinoline is through the electrophilic bromination of isoquinoline using N-bromosuccinimide (NBS) in concentrated sulfuric acid. This procedure is well-documented and provides good yields of the desired product.

Experimental Protocol:

A 1-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid (96%) and cooled to 0°C. Isoquinoline (40 mL, 44.0 g, 330 mmol) is then added slowly, ensuring the internal temperature remains below 30°C. The resulting solution is cooled to -25°C in a dry ice-acetone bath. N-bromosuccinimide (64.6 g, 363 mmol) is added in portions to the vigorously stirred solution, maintaining the temperature between -22 and -26°C. The reaction mixture is stirred for 2 hours at -22 ± 1°C and then for an additional 3 hours at -18 ± 1°C.

Upon completion, the reaction mixture is poured onto 1.0 kg of crushed ice. The pH of the resulting mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C. The alkaline suspension is then extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with 1M aqueous NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid. Fractional distillation under reduced pressure affords 5-bromoisoquinoline as a white solid.

Quantitative Data for the Synthesis of 5-Bromoisoquinoline:

| Parameter | Value | Reference |

| Starting Material | Isoquinoline | [2] |

| Reagents | N-Bromosuccinimide, Conc. H₂SO₄ | [2] |

| Reaction Time | 5 hours | [2] |

| Reaction Temperature | -26°C to -18°C | [2] |

| Yield | 47-49% | [2] |

| Boiling Point | 145-149°C at 14 mmHg | [2] |

| Purity | High purity after distillation | [2] |

Purification:

The crude product can be purified by fractional distillation under reduced pressure.[2] Alternatively, for higher purity, column chromatography on silica gel can be employed.[2]

Diagram of the Synthesis of 5-Bromoisoquinoline:

Step 2: Reduction of 5-Bromoisoquinoline to this compound

The second step involves the reduction of the pyridine ring of 5-bromoisoquinoline. A common and effective method for this transformation is the use of sodium borohydride in an acidic medium.

Experimental Protocol:

In a suitable reaction vessel, 5-bromoisoquinoline (25 g, 120.2 mmol) is dissolved in acetic acid (250 mL). Sodium borohydride (13.6 g, 359.5 mmol, 3 equivalents) is added portion-wise to the solution at room temperature. The reaction progress is monitored by LC-MS. After the reaction is complete, the pH of the solution is carefully adjusted to approximately 8 with a saturated aqueous solution of sodium bicarbonate. The mixture is then extracted with ethyl acetate. The combined organic phases are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Quantitative Data for the Reduction of 5-Bromoisoquinoline:

| Parameter | Value |

| Starting Material | 5-Bromoisoquinoline |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Acetic Acid |

| Reaction Temperature | Room Temperature |

| Purity | Purified by column chromatography |

Diagram of the Reduction of 5-Bromoisoquinoline:

Alternative Synthetic Routes

While the reduction of 5-bromoisoquinoline is a primary route, classical methods for constructing the tetrahydroisoquinoline ring system can also be employed.

Pictet-Spengler Reaction

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3][4] To synthesize this compound via this method, a 3-bromo-phenethylamine derivative would be the required starting material, which would react with formaldehyde or a formaldehyde equivalent.

Conceptual Workflow for the Pictet-Spengler Synthesis:

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful tool for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.[5][6] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[5][6] For the synthesis of 5-bromo-THIQ, an N-acyl derivative of a 3-bromo-phenethylamine would be the starting material.

Conceptual Workflow for the Bischler-Napieralski Synthesis:

References

- 1. This compound | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. This compound hydrochloride | C9H11BrClN | CID 45074003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bischler-Napieralski Reaction [organic-chemistry.org]

- 6. grokipedia.com [grokipedia.com]

An In-Depth Technical Guide to 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a synthetic heterocyclic compound belonging to the tetrahydroisoquinoline class. Its International Union of Pure and Applied Chemistry (IUPAC) name is This compound . This compound serves as a crucial building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Vaniprevir. The tetrahydroisoquinoline scaffold is a recognized pharmacophore, and the strategic placement of a bromine atom at the 5-position provides a versatile handle for further chemical modifications in drug discovery programs. This guide provides a comprehensive overview of its chemical properties, synthesis, and biological relevance, tailored for professionals in the field of drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 81237-69-6 |

| Molecular Formula | C₉H₁₀BrN |

| Molecular Weight | 212.09 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Boiling Point | Not reported |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from isoquinoline. The first step involves the bromination of isoquinoline to form 5-bromoisoquinoline, which is then subsequently reduced to the desired tetrahydroisoquinoline.

Experimental Protocol: Step 1 - Synthesis of 5-Bromoisoquinoline

This procedure is adapted from a reported method for the regioselective bromination of isoquinoline.

Materials:

-

Isoquinoline

-

Concentrated Sulfuric Acid (96%)

-

N-Bromosuccinimide (NBS)

-

Diethyl ether

-

Aqueous Ammonia (25%)

-

1M Sodium Hydroxide (NaOH)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Crushed ice

-

Dry ice-acetone bath

Procedure:

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.

-

Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.

-

The resulting solution is cooled to -25°C in a dry ice-acetone bath.

-

N-Bromosuccinimide (64.6 g, 363 mmol) is added portion-wise to the vigorously stirred solution, maintaining the internal temperature between -22 and -26°C.

-

The suspension is stirred for 2 hours at -22 ± 1°C, followed by 3 hours at -18 ± 1°C.

-

The reaction mixture is then poured onto 1.0 kg of crushed ice.

-

The pH of the mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

-

The resulting alkaline suspension is extracted three times with diethyl ether.

-

The combined organic layers are washed with 1M NaOH and water, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield a light brown solid.

-

The crude product is purified by fractional distillation under reduced pressure to afford 5-bromoisoquinoline as a white solid.

Experimental Protocol: Step 2 - Reduction of 5-Bromoisoquinoline to this compound

The reduction of the isoquinoline ring system to a tetrahydroisoquinoline can be achieved through various methods, including catalytic hydrogenation or with reducing agents like sodium borohydride. A general procedure using sodium borohydride is described below.

Materials:

-

5-Bromoisoquinoline

-

Methanol (or Ethanol)

-

Sodium Borohydride (NaBH₄)

-

Water

-

Dichloromethane (or Ethyl Acetate)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 5-bromoisoquinoline in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Biological Activity and Applications

This compound is primarily recognized as a key building block in the synthesis of Vaniprevir (MK-7009), a potent macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1] The NS3/4A protease is a crucial enzyme for the replication of the hepatitis C virus.

While quantitative biological data for this compound itself is not extensively reported in the public domain, its derivatives have been the subject of significant research. The tetrahydroisoquinoline core is a common motif in compounds targeting a wide range of biological targets. The biological activity of some tetrahydroisoquinoline derivatives is summarized below to provide context for the importance of this scaffold.

| Compound Class | Target | Reported Activity (Example) | Reference |

| Tetrahydroisoquinoline derivatives | Anticancer (NF-κB signaling) | GI₅₀ values ranging from 1.591 to 2.281 μM | [2] |

| 5,8-disubstituted THIQ analogs | Anti-mycobacterial (M. smegmatis ATP synthetase) | IC₅₀ value of 1.8 μg/mL | [3] |

| Vaniprevir (derived from 5-bromo-THIQ) | HCV NS3/4A Protease | Active against genotype 1 and 2 enzymes | [4] |

Mechanism of Action: HCV NS3/4A Protease Inhibition

The end-product synthesized from this compound, Vaniprevir, functions by inhibiting the HCV NS3/4A protease. This viral enzyme is a serine protease responsible for cleaving the HCV polyprotein at four specific sites, a critical step in the viral replication cycle. By blocking the active site of this enzyme, Vaniprevir prevents the maturation of viral proteins, thereby halting viral replication.

The following diagram illustrates the general workflow of an HCV NS3/4A protease inhibition assay and the mechanism of action of inhibitors like Vaniprevir.

References

Spectroscopic Profile of 5-Bromo-1,2,3,4-tetrahydroisoquinoline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Bromo-1,2,3,4-tetrahydroisoquinoline, a crucial building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering detailed spectral data and the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.39 | d, J = 1.7 Hz | Ar-H |

| 7.04 – 6.93 | m | Ar-H |

| 3.98 | s | CH₂ (C1) |

| 3.16 | t, J = 6.1 Hz | CH₂ (C3) |

| 2.73 | t, J = 6.1 Hz | CH₂ (C4) |

| 1.62 | s | NH |

Note: Spectra acquired in CDCl₃ at 400 MHz.

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 135.98 | Ar-C |

| 133.22 | Ar-C |

| 131.91 | Ar-C |

| 129.97 | Ar-CH |

| 127.35 | Ar-CH |

| 122.28 | Ar-C (C-Br) |

| 46.96 | CH₂ (C1) |

| 42.14 | CH₂ (C3) |

| 28.60 | CH₂ (C4) |

Note: Spectra acquired in CDCl₃ at 126 MHz.

Infrared (IR) Spectroscopy Data

While a specific experimental spectrum for this compound is not publicly available, the expected characteristic absorption bands are listed below based on the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3500 | N-H | Stretching |

| 3000-3100 | Ar C-H | Stretching |

| 2850-2960 | Aliphatic C-H | Stretching |

| 1550-1600 | C=C | Aromatic ring stretching |

| 1450-1500 | C=C | Aromatic ring stretching |

| 1000-1100 | C-Br | Stretching |

| 650-850 | Ar C-H | Bending (out-of-plane) |

Mass Spectrometry (MS) Data

| Ion | Calculated m/z |

| [M+H]⁺ | 211.99/213.99 |

| [M]⁺˙ | 210.99/212.99 |

Note: The two m/z values correspond to the two major isotopes of Bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 natural abundance, resulting in a characteristic isotopic pattern for the molecular ion.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: A 400 MHz NMR spectrometer is used. The instrument is locked onto the deuterium signal of the solvent and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is processed using Fourier transformation. Phase and baseline corrections are applied. The spectra are referenced to the TMS signal at 0.00 ppm. For the ¹H spectrum, the signals are integrated. For both spectra, the chemical shifts of the peaks are determined.

Infrared (IR) Spectroscopy

The following protocol describes the preparation of a sample for analysis by Fourier-Transform Infrared (FTIR) spectroscopy using the KBr pellet method.

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the sample spectrum is acquired over the range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to produce the final infrared spectrum. The wavenumbers of the major absorption bands are then identified.

Mass Spectrometry (MS)

The following outlines a general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI).

-

Sample Preparation: A stock solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent mixture, such as methanol/water (1:1). This solution is then further diluted to a final concentration of approximately 10 µg/mL.

-

Data Acquisition: The diluted sample solution is infused into the electrospray ionization source of a mass spectrometer at a constant flow rate (e.g., 5 µL/min). The mass spectrum is acquired in positive ion mode over a suitable m/z range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the protonated molecular ion ([M+H]⁺). The isotopic pattern of the molecular ion is examined to confirm the presence of a single bromine atom.

The Biological Versatility of the 5-Bromo-1,2,3,4-tetrahydroisoquinoline Scaffold: A Technical Guide for Drug Discovery

For Immediate Release

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a well-established pharmacophore, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of a bromine atom at the 5-position of this scaffold imbues the molecule with unique physicochemical properties that can significantly influence its pharmacological profile. This technical guide provides an in-depth overview of the biological activities associated with the 5-Bromo-1,2,3,4-tetrahydroisoquinoline scaffold and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

I. Overview of Biological Activities

Derivatives of the tetrahydroisoquinoline scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. The presence and position of the bromo substituent can modulate the potency and selectivity of these compounds, making the 5-bromo-THIQ scaffold a promising starting point for the design of novel drug candidates.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 5-bromo-substituted tetrahydroisoquinoline and related analogs.

Table 1: Anticancer and Cytotoxic Activity

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| GM-3-18 (A THIQ derivative with a chloro-substituted phenyl ring) | HCT116 (Colon) | KRas Inhibition | 0.9 - 10.7 | [1] |

| Compound 7e (A 5,6,7,8-tetrahydroisoquinoline derivative) | A549 (Lung) | MTT Assay | 0.155 | [2] |

| Compound 7e | MCF7 (Breast) | MTT Assay | 0.170 | [2] |

| Compound 6g (A 1,2,3,4-tetrahydroisoquinoline-isatin hybrid) | Hela (Cervical) | MTT Assay | 0.0067 | [1] |

Table 2: Enzyme Inhibition

| Compound ID | Target Enzyme | Inhibition Type | Ki (nM) | IC50 (µM) | Reference |

| 5-bromo-6-fluoro-2-methyl-N-formyl-tetrahydroquinoline (analog 6) | EPAC1 | - | - | ~25 | [3] |

| Compound 7e (A 5,6,7,8-tetrahydroisoquinoline derivative) | CDK2 | - | - | 0.149 | [4][5][6] |

| Compound 8d (A 6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline derivative) | DHFR | - | - | 0.199 | [4][6] |

III. Key Signaling Pathways and Mechanisms of Action

The biological effects of 5-bromo-tetrahydroisoquinoline derivatives can be attributed to their modulation of specific cellular signaling pathways. Key among these are the pathways controlling cell cycle progression and apoptosis.

A. CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the G1/S phase transition of the cell cycle. Inhibition of CDK2 by tetrahydroisoquinoline derivatives can lead to cell cycle arrest, preventing the proliferation of cancer cells.[4][5]

B. Apoptosis Induction

Tetrahydroisoquinoline derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which converge on the activation of caspases, the executioners of apoptosis.[2][7]

IV. Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments cited in the evaluation of 5-bromo-tetrahydroisoquinoline derivatives and their analogs.

A. In Vitro Cytotoxicity: MTT Assay

This assay is a colorimetric method used to assess cell viability.[4]

-

Cell Seeding:

-

Harvest cells in logarithmic growth phase and prepare a single-cell suspension.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Marine Pharmacopeia: An In-depth Technical Guide to the Discovery and History of Brominated Tetrahydroisoquinolines

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and chemically diverse frontier, has yielded a remarkable array of natural products with significant therapeutic potential. Among these, brominated tetrahydroisoquinoline alkaloids, primarily isolated from marine invertebrates such as sponges, tunicates, and nudibranchs, have emerged as a class of compounds with potent cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of the discovery, history, biological activity, and synthesis of these complex molecules, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

A Historical Voyage: The Discovery of Key Brominated Tetrahydroisoquinolines

The story of brominated tetrahydroisoquinolines is a testament to the power of natural product exploration. The journey began with the isolation of simpler brominated marine alkaloids, which hinted at the unique biosynthetic capabilities of marine organisms. Over time, increasingly complex structures were elucidated, revealing the tetrahydroisoquinoline core as a privileged scaffold for potent bioactivity.

A significant milestone in this field was the discovery of the renieramycins , a family of cytotoxic alkaloids isolated from the blue sponge Xestospongia sp. (previously Reniera sp.).[1][2] These compounds, characterized by a substituted tetrahydroisoquinolinequinone skeleton, demonstrated potent activity against various cancer cell lines. The inherent instability of some renieramycins in their natural form led to innovative isolation techniques, such as pretreatment of the sponge tissue with potassium cyanide to yield more stable aminonitrile derivatives like renieramycin M.[1][2][3][4]

Building on this foundation, the jorunnamycins , such as jorunnamycin A, were isolated from the Thai nudibranch Jorunna funebris.[5][6][7] These compounds are structurally related to the renieramycins and also exhibit significant cytotoxicity. The discovery of these alkaloids in a nudibranch, which likely sequesters them from its diet of sponges, highlights the intricate chemical ecology of the marine environment.

Parallel to these discoveries, the saframycins , a group of tetrahydroisoquinoline antibiotics, were isolated from terrestrial actinomycetes, specifically Streptomyces lavendulae.[8][9] While not of marine origin, their structural similarity and shared biosynthetic pathways with the marine-derived compounds have provided crucial insights into the construction of this complex scaffold.[8][10]

Perhaps the most prominent member of this class is Ecteinascidin 743 (Trabectedin) , a complex tris(tetrahydroisoquinoline) alkaloid isolated from the Caribbean tunicate Ecteinascidia turbinata.[11][12][13] Approved for the treatment of soft tissue sarcoma and ovarian cancer, Ecteinascidin 743 represents a major success story in marine natural product drug discovery and has spurred intense interest in the synthesis and biological investigation of related compounds.[11]

Quantitative Analysis of Biological Activity

The potent cytotoxic and antitumor properties of brominated tetrahydroisoquinolines are a defining feature of this class of compounds. The following table summarizes the in vitro cytotoxic activities (IC50 values) of selected members against various human cancer cell lines, providing a comparative overview of their potency.

| Compound | Cell Line | IC50 (µM) | Source Organism | Reference |

| Renieramycin M | MCF-7 (Breast) | 0.021 (as reported) | Xestospongia sp. | [14] |

| H292 (Lung) | 0.217 | Xestospongia sp. | [15] | |

| Jorunnamycin A | PC3 (Prostate) | Not specified | Jorunna funebris | [16] |

| Various | Potent | Jorunna funebris | [6][17] | |

| Ecteinascidin 743 | Various | pM to nM range | Ecteinascidia turbinata | [18] |

| Saframycin A | Various | Potent | Streptomyces lavendulae | [8] |

Experimental Protocols: A Guide to Isolation and Synthesis

The structural complexity and limited natural abundance of brominated tetrahydroisoquinolines have necessitated the development of sophisticated isolation and synthetic methodologies.

Bioassay-Guided Isolation of Renieramycin M from Xestospongia sp.

This protocol describes a typical bioassay-guided fractionation approach for the isolation of cytotoxic alkaloids from marine sponges, incorporating a stabilization step.

-

Collection and Pre-treatment: The marine sponge Xestospongia sp. is collected and immediately frozen. The frozen tissue is then macerated in a methanolic buffer solution containing potassium cyanide. This step converts the unstable carbinolamine functionalities present in the natural products into more stable α-aminonitrile derivatives, such as renieramycin M.[1][2]

-

Extraction: The resulting slurry is extracted exhaustively with a suitable organic solvent, such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

-

Fractionation: The crude extract is subjected to a series of chromatographic separations. This typically begins with vacuum liquid chromatography (VLC) over silica gel, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol).

-

Bioassay-Guided Purification: Each fraction from the VLC is tested for its cytotoxic activity against a panel of cancer cell lines (e.g., using an MTT assay). The most active fractions are then subjected to further purification using high-performance liquid chromatography (HPLC), often employing both normal-phase and reverse-phase columns, until pure, active compounds are isolated.[19][20]

-

Structure Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Key Synthetic Strategy: The Pictet-Spengler Reaction

A cornerstone in the synthesis of the tetrahydroisoquinoline core is the Pictet-Spengler reaction . This acid-catalyzed reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system.[21][22][23][24][25]

General Protocol for a Pictet-Spengler Reaction:

-

Reactant Preparation: A solution of the β-arylethylamine and the aldehyde (or ketone) is prepared in a suitable solvent (e.g., dichloromethane, toluene, or a protic solvent).

-

Acid Catalysis: A protic or Lewis acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid, or boron trifluoride etherate) is added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with a base (e.g., sodium bicarbonate solution) and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired tetrahydroisoquinoline.

Visualizing the Science: Pathways and Processes

To further illuminate the key concepts discussed, the following diagrams, generated using the DOT language, illustrate important workflows and mechanisms.

References

- 1. Chemistry of renieramycins. Part 3.(1) isolation and structure of stabilized renieramycin type derivatives possessing antitumor activity from Thai sponge Xestospongia species, pretreated with potassium cyanide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Variation of Carbon–Nitrogen Contents and Allelopathic Disruption of Renieramycin M–Producing Sponge Xestospongia sp. in the Gulf of Thailand [frontiersin.org]

- 5. Asymmetric total synthesis of (-)-jorunnamycins A and C and (-)-jorumycin from L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concise total syntheses of (-)-jorunnamycin A and (-)-jorumycin enabled by asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concise total syntheses of (–)-Jorunnamycin A and (–)-Jorumycin enabled by asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of the Saframycin A Gene Cluster from Streptomyces lavendulae NRRL 11002 Revealing a Nonribosomal Peptide Synthetase System for Assembling the Unusual Tetrapeptidyl Skeleton in an Iterative Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthetic studies on saframycin A, a quinone antitumor antibiotic produced by Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biosynthesis of 3-hydroxy-5-methyl-o-methyltyrosine in the saframycin/ safracin biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ecteinascidins. A Review of the Chemistry, Biology and Clinical Utility of Potent Tetrahydroisoquinoline Antitumor Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of ecteinascidin-743 on the interaction between DNA binding proteins and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trabectedin: a DNA-Binding Agent That Covalently Interacts with the Minor Groove of the DNA Double Helix | Value-Based Cancer Care [valuebasedcancer.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Chemo-enzymatic Total Syntheses of Jorunnamycin A, Saframycin A, and N-Fmoc Saframycin Y3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Concise total syntheses of (–)-jorunnamycin A and (–)-jorumycin enabled by asymmetric catalysis [authors.library.caltech.edu]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. name-reaction.com [name-reaction.com]

- 22. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 23. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 24. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 25. youtube.com [youtube.com]

Physical and chemical properties of 5-Bromo-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a halogenated derivative of the versatile tetrahydroisoquinoline scaffold. This heterocyclic compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure, featuring a bromine atom on the aromatic ring, provides a reactive handle for a variety of chemical transformations, making it a valuable intermediate for the synthesis of complex molecules with diverse biological activities. The tetrahydroisoquinoline core is a well-established pharmacophore present in numerous natural products and clinically used drugs, exhibiting a broad spectrum of biological effects.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its reactivity, with a focus on its application in drug discovery and development.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrN | [2] |

| Molecular Weight | 212.09 g/mol | [2] |

| CAS Number | 81237-69-6 | [2] |

| Appearance | Not specified | - |

| Melting Point | Not specified | - |

| Boiling Point | 294.3 ± 40.0 °C (Predicted) | - |

| Density | 1.428 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 8.99 ± 0.20 (Predicted) | - |

| Solubility | Not specified | - |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from isoquinoline. The first step involves the bromination of isoquinoline to yield 5-bromoisoquinoline, which is then reduced to the desired tetrahydroisoquinoline.

Step 1: Synthesis of 5-Bromoisoquinoline

A detailed and reliable procedure for the synthesis of 5-bromoisoquinoline has been reported in Organic Syntheses.[5] This method offers good yield and high purity of the product.

Experimental Protocol:

-

Reaction Setup: A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, an internal thermometer, and an addition funnel with a nitrogen inlet is charged with concentrated sulfuric acid (96%, 340 mL) and cooled to 0°C.[5]

-

Addition of Isoquinoline: Isoquinoline (40 mL, 44.0 g, 330 mmol) is added slowly to the stirred acid, maintaining the internal temperature below 30°C.[5]

-

Bromination: The solution is cooled to -25°C in a dry ice-acetone bath. N-Bromosuccinimide (NBS) (64.6 g, 363 mmol) is added in portions, keeping the internal temperature between -22 and -26°C. The mixture is stirred for 2 hours at -22 ± 1°C and then for 3 hours at -18 ± 1°C.[5]

-

Work-up: The reaction mixture is poured onto 1.0 kg of crushed ice. The pH is adjusted to 9.0 with 25% aqueous NH₃, keeping the temperature below 25°C.[5]

-

Extraction: The alkaline suspension is extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated.[5]

-

Purification: The crude product is purified by fractional distillation under reduced pressure (bp 145-149°C at 14 mmHg) to afford 5-bromoisoquinoline as a white solid.[5]

Step 2: Reduction of 5-Bromoisoquinoline to this compound

The reduction of the pyridine ring in 5-bromoisoquinoline can be achieved using various reducing agents. Common methods for the reduction of isoquinolines to tetrahydroisoquinolines include catalytic hydrogenation and the use of hydride reducing agents like sodium borohydride.[6]

General Experimental Protocol (Catalytic Hydrogenation):

-

Reaction Setup: 5-Bromoisoquinoline is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is characterized by the nucleophilicity of the secondary amine and the presence of the aryl bromide, which can participate in various cross-coupling reactions.

N-Functionalization Reactions

The secondary amine of the tetrahydroisoquinoline ring is readily functionalized through N-alkylation and N-acylation reactions.

-

N-Alkylation: This reaction involves the deprotonation of the amine with a base followed by reaction with an alkylating agent (e.g., an alkyl halide) to introduce a substituent on the nitrogen atom.[7]

-

N-Acylation: Acyl groups can be introduced by reacting the amine with acylating agents such as acid chlorides or anhydrides.

Cross-Coupling Reactions

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl or vinyl substituents at the 5-position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This allows for the synthesis of 5-amino-tetrahydroisoquinoline derivatives.

Role in the Synthesis of Vaniprevir

A significant application of this compound is its use as a key intermediate in the synthesis of Vaniprevir (MK-7009), a macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4a protease.[8]

Role in Drug Discovery and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules.[6][9] Derivatives of tetrahydroisoquinoline have been reported to exhibit a broad range of pharmacological activities, including anticancer, antibacterial, antiviral, and neuroprotective effects.[6][10]

Although there is no direct evidence of this compound being involved in specific signaling pathways, its derivatives have been designed to target various biological pathways. For instance, certain tetrahydroisoquinoline derivatives have been developed as potent anticancer agents that target the NF-κB signaling pathway.[11] The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer. The general structure of these inhibitors often involves a functionalized tetrahydroisoquinoline core.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its synthesis from readily available starting materials and the dual reactivity of its secondary amine and aryl bromide functionalities allow for the construction of a diverse range of complex molecules. Its role as a key intermediate in the synthesis of the HCV protease inhibitor Vaniprevir underscores its importance in the pharmaceutical industry. While the direct biological activity of this specific compound is not extensively studied, the broader class of tetrahydroisoquinoline derivatives continues to be a rich source of inspiration for the design of novel therapeutic agents targeting a variety of signaling pathways and disease states. This technical guide provides a foundational understanding of the properties and reactivity of this compound, which will be of significant value to researchers and scientists engaged in the synthesis and development of new medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C9H10BrN | CID 12823199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ISOQUINOLINE, 5-BROMO-1,2,3,4-TETRAHYDRO-, HYDROCHLORIDE(923591-51-9) 1H NMR spectrum [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 5-Bromo-1,2,3,4-tetrahydroisoquinoline via Pictet-Spengler Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs with diverse pharmacological activities. The Pictet-Spengler reaction, first reported in 1911, provides a direct and efficient route to this heterocyclic system through the condensation of a β-arylethylamine with a carbonyl compound, typically an aldehyde or ketone, under acidic conditions. The reaction proceeds through the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution to yield the cyclic product.[1][2] The introduction of a bromine atom at the 5-position of the tetrahydroisoquinoline ring, as in 5-Bromo-1,2,3,4-tetrahydroisoquinoline, offers a versatile handle for further functionalization through various cross-coupling reactions, making it a key building block in the synthesis of complex pharmaceutical candidates.

Reaction Scheme

The synthesis of this compound via the Pictet-Spengler reaction would theoretically proceed by the reaction of 2-(2-bromophenyl)ethylamine with formaldehyde. The acidic catalyst facilitates the formation of an iminium ion, which then undergoes intramolecular cyclization.

Caption: General reaction scheme for the Pictet-Spengler synthesis.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of this compound based on the principles of the Pictet-Spengler reaction. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, and purification method) may be necessary to achieve desired yields and purity.

Materials:

-

2-(2-Bromophenyl)ethylamine hydrochloride

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Ethanol or Water (as solvent)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution (for neutralization)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc) (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(2-bromophenyl)ethylamine hydrochloride in the chosen solvent (e.g., a mixture of water and ethanol).

-

Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde. Subsequently, slowly add the acid catalyst (e.g., concentrated HCl or H₂SO₄).

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base (e.g., saturated NaHCO₃ solution or dilute NaOH solution) until the pH is basic.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to afford the pure this compound.

Data Presentation

As no specific experimental data for the synthesis of this compound via the Pictet-Spengler reaction was found in the literature, a table of quantitative data cannot be provided. However, for the synthesis of a similar compound, 6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a patent (CN103880745A) reports a yield of up to 91.3% under reflux conditions in tetrahydrofuran with sulfuric acid.[3] This suggests that high yields may be achievable for the target molecule with appropriate optimization.

| Parameter | Value | Reference |

| Starting Material | 2-(2-Bromophenyl)ethylamine | Theoretical |

| Reagent | Formaldehyde | Theoretical |

| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | [1][2] |

| Solvent | Protic Solvent (e.g., H₂O, EtOH) | [1] |

| Temperature | Reflux | [3] |